N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396628-23-1
VCID: VC4329117
InChI: InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

CAS No.: 1396628-23-1

Cat. No.: VC4329117

Molecular Formula: C15H20N2O2S

Molecular Weight: 292.4

* For research use only. Not for human or veterinary use.

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide - 1396628-23-1

Specification

CAS No. 1396628-23-1
Molecular Formula C15H20N2O2S
Molecular Weight 292.4
IUPAC Name 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide
Standard InChI InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)
Standard InChI Key JOFBYMXKSFAQGY-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

N-(4-Isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is systematically named according to IUPAC guidelines as 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide . Its structure comprises a 1,4-thiazepane ring (a seven-membered ring with sulfur at position 1 and nitrogen at position 4) substituted with a carboxamide group at position 3 and an isopropylphenyl moiety at the nitrogen atom (Figure 1). The SMILES notation CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 and InChIKey JOFBYMXKSFAQGY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Chemical Properties

PropertyValue
CAS No.1396628-23-1
Molecular FormulaC15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight292.4 g/mol
IUPAC Name5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
InChIKeyJOFBYMXKSFAQGY-UHFFFAOYSA-N

Physicochemical Properties

Solubility and Stability

Pharmacological Profile and Mechanisms

Enzyme Inhibition and Anti-Inflammatory Activity

Thiazepanes are recognized for their ability to modulate enzymatic activity. For N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, structural analogs have demonstrated inhibition of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in preclinical models . These effects are often mediated through suppression of the NF-κB pathway, a key regulator of inflammatory responses . While direct evidence for this compound is lacking, its carboxamide and thiazepane moieties are hypothesized to interact with kinase domains or cytokine receptors.

Research Findings and Preclinical Data

Comparative Analysis with Heterocyclic Analogs

Thiazepane derivatives exhibit distinct advantages over other heterocycles (Table 2). Their seven-membered ring provides conformational flexibility, enabling interactions with diverse biological targets compared to rigid five- or six-membered rings.

Table 2: Pharmacological Comparison of Heterocyclic Compounds

HeterocycleTargetBioactivityLimitations
1,4-ThiazepaneNF-κB, AChEAnti-inflammatory, neuroprotectiveMetabolic instability
QuinolineTopoisomerase IIAnticancerCardiotoxicity
BenzothiazepineCalcium channelsAntihypertensiveSedative effects

Challenges and Future Perspectives

Knowledge Gaps and Research Needs

Despite its structural promise, N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide lacks comprehensive pharmacokinetic and toxicological profiling. Future studies should prioritize:

  • In vitro ADME assays: To evaluate absorption, distribution, metabolism, and excretion.

  • Target identification: Proteomic screens to map interaction networks.

  • Synthetic optimization: Development of one-pot methodologies to enhance scalability .

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